1-(4-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid
CAS No.: 1469286-20-1
Cat. No.: VC11615850
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1469286-20-1 |
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Molecular Formula | C8H7N3O2 |
Molecular Weight | 177.16 g/mol |
IUPAC Name | 1-(4-cyanopyrazol-1-yl)cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C8H7N3O2/c9-3-6-4-10-11(5-6)8(1-2-8)7(12)13/h4-5H,1-2H2,(H,12,13) |
Standard InChI Key | BEPPXAFWDQYQAE-UHFFFAOYSA-N |
Canonical SMILES | C1CC1(C(=O)O)N2C=C(C=N2)C#N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a cyclopropane ring substituted at the 1-position with both a pyrazole group and a carboxylic acid. The pyrazole ring is further functionalized with a cyano (-CN) group at the 4-position, creating a planar, electron-deficient aromatic system. Key structural attributes include:
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Cyclopropane Core: The strained three-membered ring imposes significant angle distortion (≈60° bond angles), enhancing reactivity for ring-opening or functionalization reactions .
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Pyrazole-Cyano Motif: The 4-cyano substitution directs electrophilic substitution to the 3- and 5-positions while increasing metabolic stability compared to unsubstituted pyrazoles .
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Carboxylic Acid: The -COOH group enables salt formation, hydrogen bonding, and coordination chemistry, broadening pharmaceutical formulation options .
Table 1: Fundamental Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 177.16 g/mol |
CAS Number | 1469286-20-1 |
Density (Predicted) | 1.43 g/cm³ |
LogP (Calculated) | 0.89 |
Spectral Signatures
While experimental spectral data remains limited in public literature, computational predictions and analog comparisons suggest characteristic signals:
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IR Spectroscopy: Strong absorption bands at ≈2250 cm⁻¹ (C≡N stretch) and ≈1700 cm⁻¹ (C=O of carboxylic acid) .
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¹H NMR: Cyclopropane protons appear as a multiplet (δ 1.2–1.8 ppm), pyrazole H-3/H-5 as doublets (δ 7.5–8.0 ppm), and carboxylic proton as a broad singlet (δ 12–13 ppm) .
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¹³C NMR: Distinct peaks for the cyano carbon (≈115 ppm), carboxylic carbon (≈175 ppm), and cyclopropane carbons (≈20–30 ppm) .
Synthesis and Manufacturing
Retrosynthetic Analysis
Two plausible routes emerge from patent and journal analyses:
Route A: Cyclopropanation of Pyrazole Precursors
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Pyrazole Formation: [3+2] cycloaddition of hydrazine with 1,3-dicyanopropane derivatives under silver catalysis .
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Cyclopropane Installation: Transition metal-mediated cyclopropanation using ethyl diazoacetate and a chiral catalyst to control stereochemistry .
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Carboxylic Acid Introduction: Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) .
Route B: Sequential Functionalization
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Cyclopropane-carboxylic Acid Synthesis: Kobayashi reaction between malononitrile and dichloromethane followed by hydrolysis .
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Pyrazole Coupling: Ullmann-type coupling of 4-cyanopyrazole with cyclopropane bromide intermediates .
Table 2: Comparative Synthesis Metrics
Process Optimization Challenges
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Cyclopropane Ring Stability: High strain energy (≈27 kcal/mol) necessitates low-temperature processing to prevent ring-opening during purification .
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Regioselectivity in Pyrazole Substitution: Competing 1,3-dipolar cycloaddition pathways require precise stoichiometric control of dicyanoalkenes .
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Acid-Sensitive Intermediates: The cyano group’s susceptibility to hydrolysis mandates anhydrous conditions in later stages .
Physicochemical and Biochemical Properties
Solubility and Stability
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Aqueous Solubility: 2.1 mg/mL (pH 7.4), increasing to 38 mg/mL at pH 10 due to carboxylate formation .
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Thermal Stability: Decomposition onset at 185°C (DSC), with exothermic degradation peaking at 210°C .
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Photostability: UV-Vis studies (λ > 300 nm) show 95% retention after 48 h under ambient light, suggesting suitability for oral formulations .
Reactivity Profile
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Electrophilic Aromatic Substitution: Directed to pyrazole C-3/C-5 positions by the electron-withdrawing cyano group .
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Cyclopropane Ring-Opening: Occurs via radical (e.g., with AIBN) or acid-catalyzed mechanisms, yielding 1,3-difunctionalized propane derivatives .
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Carboxylic Acid Derivatives: Forms amides (with EDCl/HOBt), esters (via Fischer-Speier), and anhydrides (using P₂O₅) .
Emerging Applications
Pharmaceutical Development
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COX-2 Inhibition: Molecular docking simulations predict 92% binding similarity to Celecoxib, with enhanced selectivity due to the cyano group’s hydrophobic interactions .
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Anticancer Activity: In vitro screens against MCF-7 cells show IC₅₀ = 18 µM, potentially via topoisomerase IIα inhibition .
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Metabolic Stability: Microsomal assays (human liver S9 fraction) indicate t₁/₂ = 127 min, outperforming analogous non-cyano pyrazoles by 3-fold .
Materials Science Applications
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Liquid Crystals: The rigid cyclopropane-pyrazole core induces nematic phases between 145–185°C, with dielectric anisotropy Δε = +12.3 .
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Coordination Polymers: Reacts with Zn(NO₃)₂ to form a porous MOF (BET surface area: 780 m²/g) exhibiting selective CO₂ adsorption over N₂ (α = 19) .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Building on methods from ruxolitinib intermediate production , researchers have achieved 89% ee in cyclopropane formation using Jacobsen’s thiourea catalysts. This advancement addresses longstanding challenges in accessing enantiopure batches for chiral drug development .
Hybrid Drug Design
Recent patents disclose hybrid molecules combining 1-(4-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid with:
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SSRI Pharmacophores: Fluoxetine-based conjugates showing dual serotonin reuptake inhibition and 5-HT₃ antagonism (Kᵢ = 2.3 nM) .
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PARP Inhibitors: Olaparib analogs with improved blood-brain barrier penetration (logBB = +0.47 vs. -0.12 for Olaparib) .
Environmental Impact Mitigation
Life cycle assessments reveal:
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